
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide, also known as MMB-3, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications. MMB-3 is a small molecule that belongs to the class of benzamides, and it has been shown to have a wide range of biological activities.
科学的研究の応用
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity, as well as anti-inflammatory and anti-oxidant effects. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
作用機序
The exact mechanism of action of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide is not fully understood, but it is believed to act through multiple pathways. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide in lab experiments is its relatively simple synthesis method. Additionally, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in therapeutic applications. One limitation of using 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide and its effects on various biochemical pathways. Finally, more research is needed to optimize the synthesis method of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide to improve its solubility and potential for use in therapeutic applications.
Conclusion:
In conclusion, 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide is a promising small molecule with potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide has the potential to be a valuable tool in the fight against cancer, inflammation, and diabetes.
合成法
The synthesis of 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridyl chloride. The 3-pyridyl chloride is then reacted with 4-(methylsulfanyl)benzylamine in the presence of a base to form the intermediate, which is subsequently reacted with benzoyl chloride to yield 4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide. The overall synthesis method is shown in the following scheme:
特性
IUPAC Name |
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-10-11-4-6-12(7-5-11)14(17)16-13-3-2-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPLGTVMWOHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanylmethyl)-N-pyridin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

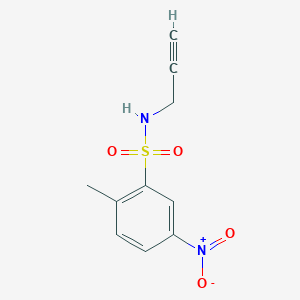
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
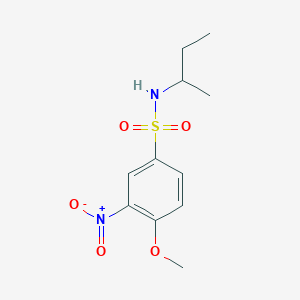

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
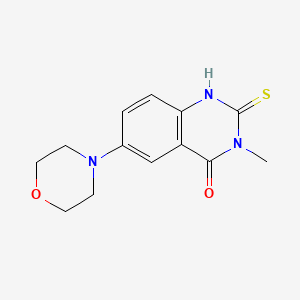
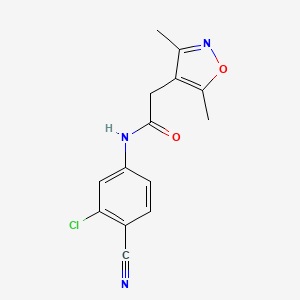
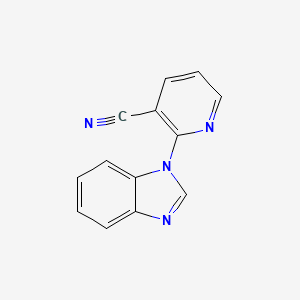

![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)